molecular formula C22H24Cl3N3OS B1145594 DIPPA hydrochloride

DIPPA hydrochloride

Cat. No.: B1145594
M. Wt: 484.9 g/mol
InChI Key: BNWYENYHNOESCX-ZMBIFBSDSA-N
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Description

DIPPA hydrochloride ((S)-2-(3,4-dichlorophenyl)-N-(1-(3-isothiocyanatophenyl)-2-(pyrrolidin-1-yl)ethyl)-N-methylacetamide hydrochloride) is a selective, irreversible κ-opioid receptor (KOR) antagonist with high binding affinity (Ki < 1 nM) . Its molecular formula is C₂₂H₂₃Cl₂N₃OS·HCl (MW: 484.87 g/mol), and it exhibits solubility in polar solvents such as DMSO (24.24 mg/mL) and ethanol (14.55 mg/mL) . The compound’s irreversible binding mechanism arises from its isothiocyanate group, which forms covalent bonds with KOR, enabling prolonged antagonism in vivo .

Preclinical studies demonstrate DIPPA’s efficacy in modulating anxiety and depression-related behaviors. For example, in Wistar Kyoto (WKY) and Sprague Dawley (SD) rats, DIPPA reduced anxiety-like behaviors in the novelty-induced hypophagia (NIH) and defensive burying (DB) tests . Its unique pharmacokinetic profile, including persistent receptor occupancy (>24 hours post-administration), distinguishes it from reversible antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPPA hydrochloride involves several steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

DIPPA hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the isothiocyanate and dichlorophenyl groups. These reactions include:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include thiourea derivatives and substituted phenyl compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Scientific Research Applications

DIPPA hydrochloride is utilized across multiple domains:

Chemistry

  • Kappa-Opioid Receptor Studies : DIPPA is employed to investigate the interactions between kappa-opioid receptors and other molecules. Its irreversible binding allows for prolonged studies on receptor dynamics and signaling pathways.

Biology

  • Anxiety and Depression Research : Studies have shown that DIPPA produces anxiolytic-like effects in animal models, particularly in Wistar Kyoto rats, which are known to exhibit heightened anxiety-like behaviors. The compound has been shown to reduce anxiety-related behaviors in both Wistar Kyoto and Sprague Dawley rats .

Medicine

  • Therapeutic Potential : Given its antagonistic effects on kappa-opioid receptors, DIPPA is being explored for its potential therapeutic applications in treating mood disorders such as depression and anxiety. Research indicates that Kappa-opioid receptor antagonists may represent a novel class of treatments for these conditions .

Industry

  • Drug Development : The compound is being investigated for its utility in developing new pharmacological agents targeting the kappa-opioid receptor, which could lead to innovative treatments for various psychological conditions.

Study on Hypothermic Response

A study assessed the role of kappa-opioid receptors in regulating hypothermia induced by caloric restriction using this compound. The antagonist significantly reduced the hypothermic response in lean mice subjected to caloric restriction, demonstrating its potential role in energy expenditure regulation .

Anxiolytic Effects

In a controlled experiment using Wistar Kyoto and Sprague Dawley rats, DIPPA was administered at doses of 2.5 mg/kg and 5 mg/kg. Results indicated that both doses decreased the latency to feed in Wistar Kyoto rats while not affecting approach latencies in Sprague Dawley rats. This suggests a specific anxiolytic effect related to the strain's baseline anxiety levels .

Mechanism of Action

DIPPA hydrochloride exerts its effects by selectively and irreversibly binding to the kappa-opioid receptor. This binding inhibits the receptor’s activity, leading to a decrease in the signaling pathways associated with stress and mood regulation. The compound’s high affinity and long-lasting effects make it a potent antagonist, providing valuable insights into the role of the kappa-opioid receptor in various physiological and pathological processes .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of KOR Antagonists

Compound Molecular Weight (g/mol) Selectivity (KOR vs. MOR/DOR) Solubility Key Mechanism Reference
DIPPA hydrochloride 484.87 >1000-fold selective for KOR DMSO, ethanol Irreversible covalent binding
Naloxone HCl 363.84 Non-selective (KOR/MOR/DOR) Water, ethanol Competitive reversible antagonism
Nor-Binaltorphimine diHCl 651.60 >100-fold selective for KOR Water, DMSO Reversible high-affinity binding
(S)-DIPPA HCl 484.87 >1000-fold selective for KOR DMSO, ethanol Stereospecific covalent binding
5'-Guanidinonaltrindole 641.47 Selective for KOR Water, DMSO Hydrogen/ionic interactions

Pharmacological Profiles

(a) This compound vs. Naloxone HCl

  • Selectivity : DIPPA’s irreversible binding ensures prolonged KOR blockade, whereas naloxone’s rapid dissociation limits its utility in chronic studies .
  • Applications : Naloxone is widely used as a broad-spectrum opioid antagonist for overdose reversal, while DIPPA’s selectivity makes it ideal for studying KOR-specific pathways in mood disorders .

(b) This compound vs. Nor-Binaltorphimine diHCl

  • Affinity: Nor-binaltorphimine exhibits subnanomolar KOR affinity but lacks covalent binding, leading to shorter duration of action compared to DIPPA .
  • Behavioral Effects : Both reduce stress-induced behaviors, but DIPPA’s irreversible nature allows sustained effects in anxiety models without repeated dosing .

(c) This compound vs. (S)-DIPPA HCl

  • Stereochemistry : The (S)-enantiomer shows enhanced receptor occupancy due to optimal spatial orientation, though both enantiomers share similar solubility and purity profiles .

Limitations and Challenges

  • Irreversibility Risks: Prolonged KOR blockade may disrupt endogenous dynorphin signaling, requiring careful dose optimization .

Biological Activity

DIPPA hydrochloride, chemically known as 2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide hydrochloride, is a selective and irreversible antagonist of the kappa-opioid receptor (KOR). This compound has garnered attention in pharmacological research due to its significant biological activity and potential therapeutic applications, particularly in the treatment of mood disorders and anxiety.

This compound functions by binding to the KOR, effectively blocking its activity. This antagonistic action leads to a range of physiological effects, particularly in the central nervous system (CNS). The compound's irreversible binding results in a prolonged duration of action, making it a valuable tool for studying KOR-related pathways and behaviors in animal models .

Anxiolytic Effects

Research has demonstrated that this compound exhibits anxiolytic-like properties. In a study comparing anxiety-like behavior between Wistar Kyoto (WKY) and Sprague Dawley (SD) rats, DIPPA administration resulted in significant reductions in anxiety indicators across both strains. The novelty-induced hypophagia and defensive burying tests were employed to evaluate these effects. The findings indicated that WKY rats displayed higher baseline anxiety levels compared to SD rats, and treatment with DIPPA significantly decreased anxiety-like behaviors in both groups .

Study Methodology Key Findings
Carr & Lucki (2010)Novelty-induced hypophagia, Defensive burying testsWKY rats showed more anxiety; DIPPA reduced anxiety-like behaviors in both WKY and SD rats .
Chang et al. (1994)Behavioral assaysDemonstrated that DIPPA produces KOR antagonist effects with lasting impacts on behavior .

Impact on Hypothermic Response

In another study assessing the physiological effects of KOR activation, this compound was shown to prevent hypothermia induced by cold exposure. The study reported that DIPPA administration significantly mitigated the drop in body temperature in mice subjected to cold stress, indicating its role in regulating thermoregulation through KOR antagonism .

Case Study 1: Anxiety Disorders

A notable case involved the evaluation of DIPPA's effects on anxiety-related behaviors in a cohort of WKY rats. These rats are known for their inherent anxiety-like traits. Following administration of DIPPA at doses of 2.5 mg/kg and 5 mg/kg, researchers observed a marked decrease in latency to feed during novelty tests, suggesting reduced anxiety levels. This supports the hypothesis that KOR antagonists like DIPPA may offer new avenues for treating anxiety disorders .

Case Study 2: Mood Regulation

Another investigation focused on the potential mood-regulating effects of DIPPA. By employing various behavioral assays, researchers found that the compound not only reduced anxiety but also influenced mood stabilization. The implications of these findings suggest that DIPPA could be explored as a therapeutic agent for mood disorders, particularly where traditional treatments have failed .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing DIPPA hydrochloride in preclinical studies?

  • Answer: Synthesis of this compound requires adherence to protocols for chiral resolution and purity validation. Key steps include:

  • Chiral synthesis: Use of (S)-configured intermediates to ensure enantiomeric purity, critical for κ-opioid receptor (KOR) binding specificity .
  • Characterization: Employ nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm molecular structure and purity (>98%) .
  • Quality control: Batch-wise validation of solubility, stability in aqueous buffers (e.g., phosphate-buffered saline at pH 7.4), and absence of endotoxins for in vivo studies .

Q. How does this compound modulate κ-opioid receptor activity, and what behavioral assays validate its anxiolytic effects?

  • Answer: DIPPA acts as a selective KOR antagonist, blocking dynorphin-induced signaling. Behavioral validation involves:

  • Defensive burying (DB) test: Measures latency to bury a noxious stimulus; reduced burying time in DIPPA-treated rats indicates anxiolytic effects .
  • Novelty-induced hypophagia (NIH): Quantifies latency to consume food in a novel environment; DIPPA reduces latency, supporting anti-anxiety efficacy .
  • Dose-response curves: Administered intraperitoneally (1–10 mg/kg) to establish optimal efficacy without motor impairment .

Advanced Research Questions

Q. What experimental design considerations are critical when comparing DIPPA’s effects across rodent models (e.g., Wistar Kyoto vs. Sprague Dawley rats)?

  • Answer:

  • Model selection: Wistar Kyoto (WKY) rats exhibit baseline hyper-anxiety and elevated dynorphin/KOR activity, making them ideal for studying stress-related disorders .
  • Control variables: Standardize housing conditions (light-dark cycles, diet) and acclimatize animals to testing environments to minimize stress-induced variability .
  • Data normalization: Use percentage change from baseline (vs. absolute values) to account for inter-strain behavioral differences .

Q. How can researchers resolve contradictions in DIPPA’s efficacy reported across anxiety tests (e.g., elevated plus maze vs. defensive burying)?

  • Answer:

  • Test-specific sensitivity: Defensive burying measures proactive coping, while elevated plus maze evaluates passive avoidance; DIPPA’s efficacy may vary based on stressor type .
  • Pharmacokinetic factors: Ensure consistent administration routes and timing relative to behavioral tests (e.g., peak plasma concentrations at testing onset) .
  • Statistical rigor: Apply multivariate analysis to disentangle anxiolytic effects from locomotor confounders (e.g., ANCOVA with activity scores as covariates) .

Q. What translational challenges arise when extrapolating DIPPA’s preclinical results to potential human therapeutics?

  • Answer:

  • Species differences: Human KORs may exhibit divergent binding affinities; validate DIPPA’s receptor occupancy via PET imaging in primate models .
  • Dosage scaling: Use allometric scaling (e.g., body surface area normalization) to estimate human-equivalent doses while avoiding toxicity .
  • Comorbidities: Test DIPPA in comorbid models (e.g., anxiety with chronic pain) to assess therapeutic breadth and off-target effects .

Q. Methodological Guidance

Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?

  • Answer:

  • Pilot studies: Start with a logarithmic dose range (0.1–30 mg/kg) to identify the minimally effective and maximally tolerated doses .
  • Toxicology screening: Monitor for respiratory depression, weight loss, and hepatic enzyme levels (ALT/AST) in chronic dosing paradigms .
  • Behavioral endpoints: Include positive (e.g., diazepam) and negative (vehicle) controls to contextualize dose-dependent effects .

Q. What strategies improve reproducibility in DIPPA-related behavioral pharmacology studies?

  • Answer:

  • Blinded testing: Separate experimenters handling drug administration and behavioral scoring to reduce bias .
  • Open science practices: Publish raw data, detailed protocols (e.g., bedding material in defensive burying tests), and statistical code in repositories like Zenodo .
  • Reagent validation: Source DIPPA from accredited suppliers (e.g., Tocris, Cat# 0794/50) and verify batch-specific activity via in vitro KOR binding assays .

Q. Data Interpretation and Reporting

Q. How should conflicting results between in vitro binding assays and in vivo efficacy studies for DIPPA be addressed?

  • Answer:

  • Assay conditions: Compare buffer composition (e.g., Mg²⁺ concentration) and temperature, which influence KOR ligand binding kinetics .
  • Metabolite activity: Test if DIPPA’s metabolites (e.g., N-demethylated derivatives) retain KOR antagonism using LC-MS and functional cAMP assays .
  • Temporal dynamics: Align in vitro IC₅₀ values with in vivo plasma exposure levels (AUC) to reconcile potency discrepancies .

Q. What statistical approaches are recommended for analyzing time-dependent anxiolytic effects of DIPPA?

  • Answer:

  • Longitudinal mixed models: Account for repeated measures and individual variability in anxiety-related behaviors .
  • Survival analysis: Use Kaplan-Meier curves to compare latency-to-event endpoints (e.g., first approach in NIH test) between treatment groups .
  • Effect size reporting: Calculate Cohen’s d or Hedges’ g to quantify therapeutic magnitude beyond statistical significance .

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-[(1S)-1-(3-isothiocyanatophenyl)-2-pyrrolidin-1-ylethyl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23Cl2N3OS.ClH/c1-26(22(28)12-16-7-8-19(23)20(24)11-16)21(14-27-9-2-3-10-27)17-5-4-6-18(13-17)25-15-29;/h4-8,11,13,21H,2-3,9-10,12,14H2,1H3;1H/t21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWYENYHNOESCX-ZMBIFBSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@H](CN1CCCC1)C2=CC(=CC=C2)N=C=S)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24Cl3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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